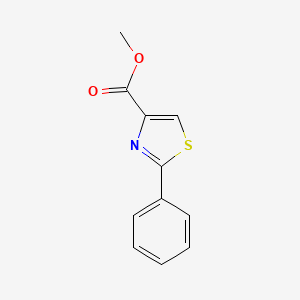

2-Phenylthiazole-4-carboxylic acid methyl ester

Descripción general

Descripción

2-Phenylthiazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Thiazole derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways .

Result of Action

Thiazole derivatives are known to have various biological activities, which could potentially result from their interactions with different targets .

Análisis Bioquímico

Biochemical Properties

2-Phenylthiazole-4-carboxylic acid methyl ester plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, the compound may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate signaling pathways that are critical for cell growth and differentiation. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For example, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its activity. Changes in gene expression are also mediated through interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects have been noted, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are critical for metabolic processes, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic activity of cells, affecting energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its overall efficacy and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes .

Actividad Biológica

2-Phenylthiazole-4-carboxylic acid methyl ester (PTCME) is a compound that has gained attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

PTCME interacts with various biological targets, including enzymes and receptors. The thiazole ring structure is crucial for these interactions, allowing the compound to modulate enzyme activity either by inhibition or activation. For instance, it can bind to active sites of enzymes, influencing metabolic pathways significantly .

Biochemical Pathways

The compound's involvement in biochemical pathways is notable. It can affect cell signaling pathways and gene expression by interacting with transcription factors. This interaction leads to alterations in the expression levels of various genes, which can impact cellular metabolism and growth .

Antimicrobial Activity

PTCME has demonstrated promising antimicrobial properties. In studies against Mycobacterium tuberculosis, it showed significant inhibitory activity with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, indicating its potential as an anti-tubercular agent . Moreover, thiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against various pathogens .

Anticancer Activity

Research indicates that PTCME exhibits cytotoxic effects against several cancer cell lines. For example, it has shown sub-micromolar anticancer activity against prostate cancer cell lines such as PC-3 and LNCaP. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance its potency against cancer cells .

| Cell Line | IC50 (µg/ml) | Activity |

|---|---|---|

| PC-3 | <1.0 | High |

| LNCaP | <1.0 | High |

| DU-145 | <1.5 | Moderate |

Antiviral Activity

PTCME has also been investigated for its antiviral properties. While initial studies indicated a short plasma half-life and limited efficacy in some contexts, modifications to its structure have led to enhanced stability and potency against viral targets . The compound's ability to inhibit viral replication suggests potential therapeutic applications in treating viral infections.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, PTCME was found to have a significant zone of inhibition against E. coli and S. aureus, with MIC values ranging from 6 to 12.5 µg/ml depending on the derivative used .

Study 2: Anticancer Potential

A systematic SAR study highlighted that certain substitutions on the phenyl ring of PTCME increased its cytotoxicity against prostate cancer cell lines. Specifically, compounds with electron-donating groups at the para position exhibited enhanced activity compared to their unsubstituted counterparts .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 2-phenylthiazole-4-carboxylic acid methyl ester exhibit potent cytotoxic effects against various cancer cell lines. A study synthesized substituted derivatives and evaluated their efficacy against human cancer cell lines such as T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer). Notably, the introduction of methoxy groups at specific positions significantly enhanced anti-cancer activity, with some compounds showing IC(50) values below 10 μg/mL .

Antiviral Properties

The phenylthiazole scaffold has been extensively studied for its antiviral properties, particularly against flaviviruses. In one investigation, structural modifications to the methyl ester derivative improved its metabolic stability and reduced toxicity while maintaining antiviral potency. The resulting compounds showed promising therapeutic indices, indicating their potential as antiviral agents .

Xanthine Oxidase Inhibition

Another notable application is the inhibition of xanthine oxidase, an enzyme involved in uric acid production. Compounds derived from this compound have been identified as novel inhibitors of xanthine oxidase, which could serve as a therapeutic strategy for conditions like gout .

Cosmetic Formulations

The compound has also found applications in cosmetic formulations due to its stability and effectiveness as a skin-conditioning agent. Research indicates that formulations incorporating thiazole derivatives can enhance the moisturizing properties and overall efficacy of cosmetic products. The use of these compounds helps in achieving desirable sensory attributes and stability in various formulations .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2-phenylthiazole derivatives is crucial for optimizing their biological activity. Studies have shown that modifications at specific positions on the thiazole ring significantly influence their pharmacological profiles. For instance, substituents at the para position of the phenyl ring were found to dramatically affect antiviral activity, leading to the development of more effective drug candidates .

Data Tables

Case Studies

- Cytotoxicity Evaluation : A series of substituted 2-phenylthiazole derivatives were synthesized and tested for cytotoxicity against T47D, Caco-2, and HT-29 cell lines. The results highlighted the importance of specific substitutions in enhancing anticancer activity.

- Antiviral Development : A study focused on optimizing the phenylthiazole structure to improve metabolic stability while retaining antiviral efficacy against flaviviruses. This led to the identification of non-brominated analogues with promising therapeutic indices.

- Cosmetic Efficacy Testing : Investigations into the formulation of cosmetics utilizing 2-phenylthiazole derivatives demonstrated improved skin hydration and sensory attributes, confirming their viability as active ingredients in personal care products.

Q & A

Q. What are the common synthetic routes for preparing 2-phenylthiazole-4-carboxylic acid methyl ester?

Basic

The compound is typically synthesized via cyclocondensation of appropriate precursors, such as α-bromo ketones with thiourea derivatives, followed by esterification. For example, analogous thiazole esters are synthesized using coupling agents like EDCI/HOBt to form amide bonds in related derivatives . Methyl ester formation may involve direct esterification of the carboxylic acid intermediate under acidic conditions (e.g., methanol/H₂SO₄) or via transesterification. Purity is often confirmed by melting point analysis (mp 139.5–140°C for similar thiazole derivatives) and HPLC .

Q. How can coupling reactions be optimized to introduce substituents on the phenyl ring?

Advanced

Optimization relies on reagent selection and reaction conditions. For example, EDCI/HOBt-mediated coupling achieves high yields (>98%) in forming carboxamide derivatives from thiazole esters, as demonstrated in the synthesis of 2-phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide . Catalytic systems (e.g., Pd catalysts for cross-coupling) or microwave-assisted synthesis may enhance regioselectivity. Substituent effects (e.g., electron-withdrawing groups) on reaction rates should be evaluated using kinetic studies .

Q. What spectroscopic methods are critical for characterizing this compound?

Basic

Key techniques include:

- ¹H/¹³C NMR : To confirm the thiazole core and ester group. For example, a singlet at δ ~3.8 ppm corresponds to the methyl ester moiety, while aromatic protons appear between δ 7.2–8.0 ppm .

- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., m/z 373.1 [M+H]⁺ in related compounds) .

- IR Spectroscopy : Stretching vibrations for C=O (ester) near 1700 cm⁻¹ and C-S (thiazole) around 650 cm⁻¹ .

Q. How can contradictions in biological activity data across studies be resolved?

Advanced

Discrepancies often arise from variations in assay conditions or substituent effects. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematic modification of the phenyl or thiazole moieties (e.g., fluorophenyl vs. dichlorophenyl derivatives) to isolate contributing factors .

- Enzymatic Assays : Comparing inhibition kinetics (e.g., IC₅₀ values) against target proteins like kinases under standardized conditions .

- Computational Modeling : Docking studies to assess binding interactions with active sites, highlighting steric or electronic influences .

Q. What are the stability and storage recommendations for this compound?

Basic

The ester is sensitive to hydrolysis and should be stored in a sealed container under dry conditions at room temperature. Related carboxylic acid derivatives degrade upon prolonged exposure to moisture, as indicated by stability studies on 2-phenyl-1,3-thiazole-4-carboxylic acid . Use desiccants (e.g., silica gel) and monitor purity via HPLC periodically.

Q. What mechanistic insights exist for its role as a kinase inhibitor?

Advanced

Derivatives of 2-phenylthiazole-4-carboxamides exhibit kinase inhibition via competitive binding to the ATP-binding pocket. For example, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives showed enhanced activity when substituted with diacylhydrazine groups, likely due to hydrogen bonding with catalytic lysine residues . In vitro assays (e.g., kinase glo) and X-ray crystallography are used to validate mechanisms .

Q. How is purity assessed during synthesis?

Basic

- Melting Point : Sharp mp ranges (e.g., 139.5–140°C) indicate high purity .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities.

- Elemental Analysis : Confirms empirical formula (e.g., C₁₉H₂₀N₂O₄S for related compounds) .

Q. What strategies enable regioselective functionalization of the thiazole ring?

Advanced

- Directed Metalation : Use of strong bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching .

- Protecting Groups : Temporary protection of the ester moiety (e.g., silylation) to direct reactions to the 2- or 5-positions of the thiazole .

- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 4-position, leveraging palladium catalysis .

Propiedades

IUPAC Name |

methyl 2-phenyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWOUTBYGICCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457973 | |

| Record name | 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7113-02-2 | |

| Record name | 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.